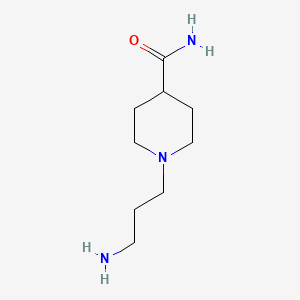

1-(3-Aminopropyl)piperidine-4-carboxamide

Description

Regulatory Status:

- TSCA (Toxic Substances Control Act) : Exempt from registration due to low production volume or specific use exemptions .

- REACH : Compliant for research and development purposes under limited tonnage thresholds .

- GHS Classification : Labeled as a skin and eye irritant (Category 1B) under EU regulations .

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse names across chemical repositories:

Primary Synonyms:

Properties

IUPAC Name |

1-(3-aminopropyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-7,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYRASLRZWJIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588362 | |

| Record name | 1-(3-Aminopropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4608-79-1 | |

| Record name | 1-(3-Aminopropyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4608-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts

One documented method involves cyclization of 1,2-diamine derivatives using sulfonium salts to form the piperidine ring bearing the carboxamide group. This approach allows for the selective introduction of the carboxamide at the 4-position and subsequent attachment of the 3-aminopropyl side chain.

-

- Formation of the piperidine ring via intramolecular cyclization.

- Introduction of the carboxamide group through amide bond formation.

- Functionalization of the nitrogen with a 3-aminopropyl substituent.

-

- Use of base catalysts to promote cyclization.

- Controlled temperature to optimize yield and selectivity.

- Purification by crystallization or chromatography.

This method is advantageous for its relatively straightforward ring construction and functional group tolerance.

Multi-Step Synthesis via Protected Intermediates

Another approach involves the use of protected piperidine intermediates, such as tert-butyl carbamates, to facilitate selective functionalization:

Step 1: Synthesis of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate by reacting piperidine with tert-butyl chloroformate and 3-aminopropylamine under basic conditions (e.g., triethylamine).

Step 2: Deprotection of the tert-butyl group to yield the free amine.

Step 3: Conversion of the 4-position substituent to a carboxamide via reaction with appropriate carboxylic acid derivatives or activated esters.

-

- Use of inert atmosphere (N2 or Ar) to prevent side reactions.

- Temperature control between 20–80°C.

- Purification by silica gel chromatography and confirmation by HPLC and NMR.

This route allows for high yields and purity, suitable for industrial scale-up.

Related Synthetic Methods from Piperidine-4-carboxylic Acid Derivatives

Patented methods for related piperidine carboxamide compounds involve:

- Addition of hydrocyanic acid to 1-benzyl-4-piperidone under base catalysis at low temperatures (0–15°C).

- Subsequent reaction with aniline and acid-mediated crystallization steps.

- Hydrolysis and purification steps to yield piperidine-4-carboxylic acid derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Optimization: Adjusting molar ratios of reagents, reaction times, and temperatures significantly impacts yield and purity. For example, in the hydrocyanic acid addition method, molar ratios of 1-benzyl-4-piperidone to hydrocyanic acid and base catalysts are critical for maximizing conversion.

Environmental Considerations: Recent patents emphasize minimizing organic solvent use (e.g., dichloromethane, isopropanol) to reduce environmental impact and cost.

Purification Techniques: Silica gel chromatography and crystallization remain standard for achieving high purity. Analytical methods such as HPLC and NMR are essential for confirming product identity and purity.

Scalability: The tert-butyl carbamate intermediate route is particularly amenable to industrial scale-up due to its straightforward reaction conditions and high yields.

Summary Table of Key Physical and Chemical Data Relevant to Preparation

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the primary amine group. A notable example involves its reaction with acyl chlorides to form tertiary amides. In a patent-specified synthesis (WO2009052708A1), 1-acetyl-4-piperidinecarbonyl chloride reacts with the amine group under dichloromethane solvent and ice-cooling conditions, yielding 1-acetyl-N-(3-chloro-4-methylphenyl)-N-(3-chloropropyl)-4-piperidinecarboxamide .

Acylation and Amide Bond Formation

The carboxamide group participates in further acylation. For instance, N-(3-chloropropyl)-3-chloro-4-methylaniline reacts with ethylamine (47.9 mL, 343.6 mmol) to form intermediates that undergo subsequent acylation with 1-acetyl-4-piperidinecarbonyl chloride (48.72 g, 257.7 mmol) . This stepwise approach highlights the compound’s versatility in forming complex architectures.

| Step | Reactants | Conditions | Key Product |

|---|---|---|---|

| 1 | Ethylamine, dichloromethane | Ice-cooling, stirring | Intermediate amine adduct |

| 2 | 1-Acetyl-4-piperidinecarbonyl chloride | Room temperature, 1 hr incubation | 1-Acetylpiperidine-4-carboxamide derivative |

Reductive Amination and Alkylation

While direct reduction data for this compound is limited, analogous piperidine derivatives undergo reductive amination using agents like lithium aluminum hydride (LiAlH4) . The aminopropyl side chain may facilitate alkylation reactions under basic conditions, though specific examples require further experimental validation.

Key Steps from WO2009052708A1 :

-

Initial Functionalization :

-

Benzylpiperidine derivatives are treated with tert-butyl ethylcarbamate to introduce protective groups.

-

Deprotection yields reactive intermediates for subsequent coupling.

-

-

Final Coupling :

Workup and Isolation:

-

Reactions are quenched with methanol to terminate progress .

-

Products are absorbed onto silica gel and eluted with polar/non-polar solvent gradients for high-purity isolates .

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The primary amine attacks electrophilic carbonyl carbons in acyl chlorides, displacing chloride ions (e.g., in step 4 of the patent synthesis) .

-

Steric and Electronic Effects : The piperidine ring’s conformation influences reactivity, with the carboxamide group directing regioselectivity during substitutions .

Comparative Reactivity Table

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

1-(3-Aminopropyl)piperidine-4-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine ring structure allows for various modifications, making it useful in developing new pharmaceuticals and chemical intermediates.

Reactivity and Transformations

The compound is known for its reactivity, undergoing various chemical reactions such as:

- Oxidation: Can be oxidized to yield carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction reactions can produce amines when treated with lithium aluminum hydride.

- Substitution: Nucleophilic substitutions involving the amino group can occur under appropriate conditions.

Biological Applications

Drug Development

The compound has been investigated for its potential as a scaffold in drug development, particularly targeting multiple kinases involved in cancer pathways. For instance, derivatives of this compound have shown activity against kinases such as VEGFR-2, ERK-2, and Abl-1. A study revealed that one derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating promising anti-proliferative effects .

Neuropharmacology

This compound is also being explored for its potential as a neuropharmacological agent. It acts as a chemotype that inhibits Botulinum neurotoxin serotype A light chain, which is significant for developing treatments against various neurological disorders .

Industrial Applications

Chemical Intermediates

In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates used in the synthesis of agrochemicals and pharmaceuticals. Its ability to incorporate basic side chains makes it valuable in creating compounds with specific biological activities .

Case Studies

Case Study 1: Anticancer Activity

A study published in 2013 highlighted the synthesis of derivatives based on this compound that demonstrated significant anticancer activity by inhibiting key kinases involved in tumor growth. The molecular docking studies indicated favorable interactions with target proteins .

Case Study 2: Neurotoxin Inhibition

Research has shown that derivatives of this compound can effectively inhibit neurotoxins, presenting potential therapeutic avenues for treating conditions caused by neurotoxic agents. The development of these inhibitors is crucial for advancing treatments for diseases linked to neurotoxicity .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison based on structural features, synthesis, and biological data from the evidence:

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Lipophilicity: The 3-aminopropyl group in the target compound likely reduces logP compared to analogs with aromatic substituents (e.g., naphthalene in , MW = 391.5 g/mol). Dichlorobiphenyl derivatives (e.g., 2al, MW = 526.5 g/mol) may exhibit higher membrane permeability but poorer solubility .

- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) may resist oxidative metabolism, whereas methoxyacetyl groups (e.g., 2al) could undergo hydrolysis .

Biological Activity

1-(3-Aminopropyl)piperidine-4-carboxamide is a compound with significant biological activity, primarily explored for its interactions with various molecular targets and its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C9H19N3O

- IUPAC Name : this compound

- InChI Key : SZYRASLRZWJIEC-UHFFFAOYSA-N

- Canonical SMILES : C1CN(CCC1C(=O)N)CCCN

These properties indicate a structure conducive to various interactions within biological systems, particularly in receptor binding and enzyme modulation.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. It has been shown to modulate the activity of certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound's mechanism includes:

- Binding to Receptors : It can bind to serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Interaction : The compound may also inhibit or activate specific enzymes involved in metabolic pathways, which can affect cellular processes.

Antiviral Activity

A study highlighted the optimization of compounds related to this compound for enhanced potency against Hepatitis C Virus (HCV). The optimized derivatives showed reduced toxicity while maintaining high antiviral efficacy, indicating the potential for therapeutic development in antiviral applications .

Cancer Research

Research has indicated that derivatives of piperidine compounds can induce senescence-like changes in melanoma cells. In high-throughput screening, compounds similar to this compound demonstrated significant antiproliferative activity against human melanoma A375 cells, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(3-Aminopropyl)piperidine-3-carboxamide | Carboxamide group position | Similar receptor interactions but varied potency |

| N-(3-Aminopropyl)piperidine | Lacks carboxamide group | Different pharmacological profile |

| Pyrrolidine derivatives | Different ring structure | Varying interactions with CNS receptors |

This table illustrates how structural variations affect the biological activity and potential applications of these compounds.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(3-Aminopropyl)piperidine-4-carboxamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound typically involves multi-step reactions, such as condensation of piperidine-4-carboxamide derivatives with 3-aminopropyl groups. Key steps include:

- Amide bond formation : Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance yield and reduce side reactions .

- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups for amine protection to prevent undesired interactions during synthesis .

- Purification : Utilize column chromatography (e.g., silica gel) with solvents like dichloromethane/methanol gradients to isolate high-purity products .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (e.g., 0–25°C) and stoichiometric ratios to minimize byproducts.

Basic Question: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, focusing on peaks corresponding to the piperidine ring (δ 1.5–3.0 ppm) and amide bonds (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies molecular weight (e.g., expected m/z ~211.2 for the base structure) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions often arise from variability in experimental design. A systematic approach includes:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Dose-response curves : Compare EC values across studies to identify outliers caused by solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-Anilino-1-Boc-piperidine) to isolate substituent-specific effects .

Advanced Question: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes using software like GROMACS, focusing on logP (lipophilicity) and polar surface area (TPSA) to predict blood-brain barrier permeability .

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate absorption (GI permeability), metabolism (CYP450 inhibition), and toxicity (hERG channel binding) .

- Docking Studies : Employ AutoDock Vina to simulate binding to target proteins (e.g., GPCRs), validating results with in vitro assays .

Advanced Question: How can researchers design experiments to investigate the compound’s stability under varying physicochemical conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) for 24–72 hours, analyzing degradation via HPLC .

- Light/Oxidation Studies : Expose samples to UV light (254 nm) or hydrogen peroxide, monitoring stability with LC-MS .

Advanced Question: What methodologies are recommended for elucidating the compound’s mechanism of action in neurological targets?

Answer:

- In Vitro Receptor Binding : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement assays (e.g., -ligands) .

- Calcium Imaging : Measure intracellular Ca flux in neuronal cells pre-treated with the compound to assess GPCR activation .

- Knockdown/Overexpression Models : Use CRISPR-Cas9-modified cell lines to validate target specificity .

Advanced Question: How should researchers address challenges in scaling up synthesis while maintaining yield and purity?

Answer:

- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side products .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) .

Advanced Question: What strategies can mitigate discrepancies between in silico predictions and experimental results for this compound?

Answer:

- Force Field Refinement : Customize parameters in MD simulations to better reflect the compound’s conformational flexibility .

- Fragment-Based Design : Synthesize and test smaller fragments to validate computational binding hypotheses .

- Multi-Omics Integration : Combine proteomics/metabolomics data with computational models to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.